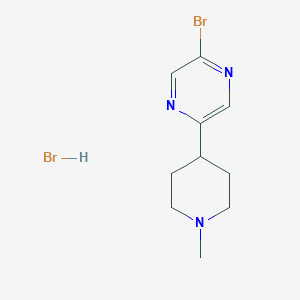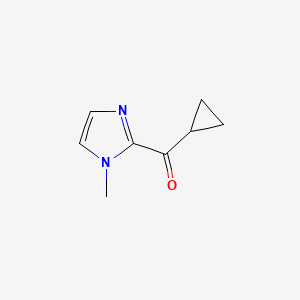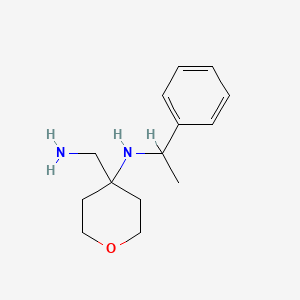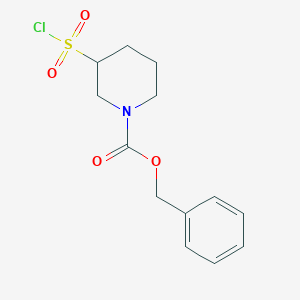
2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Halogen Bonding and Chirality Introduction
Research involving halogenated pyrazines, such as N,N′-Dibromohydantoins, showcases their use as halogen bond donors in crystalline adducts with para-substituted pyridines and pyrazines. This illustrates the potential of brominated pyrazine derivatives in facilitating halogen bonding, a crucial interaction for the design of supramolecular architectures and the introduction of chirality in halogen-bonded systems (Nicolas et al., 2016).
Photophysical Properties and Material Synthesis
The study of iridium tetrazolate complexes, involving derivatives such as 2-(1H-tetrazol-5-yl)pyrazine, highlights the impact of ancillary ligands on the color tuning of these complexes. This research underscores the role of pyrazine derivatives in modifying the electrochemical and photophysical properties of metal complexes, suggesting potential applications in the development of materials for organic light-emitting devices and biological labeling (Stagni et al., 2008).
Corrosion Inhibition
Pyrazine compounds, including derivatives such as 2-aminopyrazine and 2-amino-5-bromopyrazine, have been investigated for their corrosion inhibition performance on steel surfaces. Theoretical and experimental studies demonstrate their effectiveness as corrosion inhibitors, with adsorption properties that suggest potential applications in protecting metal surfaces from corrosion. This research indicates the utility of brominated pyrazine derivatives in developing new corrosion inhibitors (Obot & Gasem, 2014).
Anticancer Activity
Although the direct application of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide in anticancer research is not specified, studies on pyrazole derivatives, synthesized from brominated precursors, indicate the potential for developing compounds with biological activities, including anticancer properties. This suggests that brominated pyrazine derivatives could serve as key intermediates in the synthesis of bioactive molecules (Metwally, Abdelrazek, & Eldaly, 2016).
Eigenschaften
IUPAC Name |
2-bromo-5-(1-methylpiperidin-4-yl)pyrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.BrH/c1-14-4-2-8(3-5-14)9-6-13-10(11)7-12-9;/h6-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICQIOOFYQTMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)




![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)
![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)
![[1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1527908.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)

